3-Hexanamine, 3-ethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
56667-17-5 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
3-ethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-4-7-8(9,5-2)6-3/h4-7,9H2,1-3H3 |
InChI Key |
IZEJQGRHGSWGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)N |
Origin of Product |
United States |
Classification and Structural Features Within Amine Chemistry
3-Hexanamine, 3-ethyl-, with the chemical formula C8H19N, is classified as a tertiary amine. chemicalbook.com This classification is determined by the number of alkyl groups directly bonded to the nitrogen atom. In this case, the nitrogen atom is attached to three carbon atoms: one from a hexyl group and two from an ethyl group at the third position of the hexane (B92381) chain. This substitution pattern distinguishes it from primary amines, where the nitrogen is bonded to one alkyl group, and secondary amines, where it is bonded to two.
The structure of 3-Hexanamine, 3-ethyl- is characterized by a six-carbon hexane backbone. An ethyl group and an amino group are both attached to the third carbon atom of this chain. The presence of the ethyl group at the same carbon as the nitrogen atom creates a sterically hindered environment around the nitrogen's lone pair of electrons. This steric hindrance is a key feature that influences the compound's chemical reactivity and physical properties.
Key Structural and Chemical Properties:
| Property | Value |
| Molecular Formula | C8H19N chemicalbook.com |
| Molecular Weight | 129.24 g/mol chemicalbook.com |
| CAS Number | 56667-17-5 chemicalbook.com |
| Boiling Point (Predicted) | 159.0 ± 8.0 °C chemicalbook.com |
| Density (Predicted) | 0.786 ± 0.06 g/cm³ chemicalbook.com |
| pKa (Predicted) | 10.97 ± 0.25 chemicalbook.com |
Academic Significance of Tertiary Amines
Tertiary amines are a crucial class of organic compounds with wide-ranging significance in academic and industrial research. researchgate.net Their utility stems from their basicity and nucleophilicity, which allows them to act as catalysts and reagents in a multitude of chemical transformations. fiveable.mepoliuretanos.com.br
In academic research, tertiary amines are extensively studied for their role in:
Catalysis: They are employed as catalysts in various organic reactions, including polyurethane foam production, where they control the polymerization and blowing reactions. poliuretanos.com.brgvchem.com The catalytic activity is influenced by the steric hindrance around the nitrogen atom; less hindered amines are generally more active. gvchem.com
Organic Synthesis: Tertiary amines serve as essential building blocks and intermediates in the synthesis of more complex molecules. researchgate.net Their basicity makes them useful as proton acceptors in acid-base reactions. fiveable.me
Pharmaceutical Development: The tertiary amine motif is found in a significant number of pharmaceuticals. illinois.edueuropeanpharmaceuticalreview.com They can enhance a drug's solubility and are often key to its biological activity. illinois.edu The development of new methods for synthesizing tertiary amines is an active area of research, aiming to create novel drug candidates. illinois.edueuropeanpharmaceuticalreview.com
Materials Science: Symmetrical tertiary amines are investigated for their applications in creating materials like starburst molecules for electroluminescent devices and as tripodal ligands. researchgate.net
The study of specific tertiary amines like 3-Hexanamine, 3-ethyl- contributes to a deeper understanding of structure-activity relationships within this important class of compounds. For instance, research on a series of tertiary amines as switchable polarity solvents has highlighted the importance of the N,N-dimethyl-n-alkylamine structure for this function. rsc.org
Overview of Research Trajectories for Alkylamines
Reductive Amination Approaches
Reductive amination is a cornerstone in amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.netrsc.org For the synthesis of 3-Hexanamine, 3-ethyl-, this would typically involve the reaction of 3-hexanone (B147009) with an ethylamine (B1201723) source.
Substrate Scope and Limitations in Ketone Reactivity
The success of reductive amination is highly dependent on the reactivity of the ketone substrate. While aldehydes generally react smoothly, ketones, particularly sterically hindered ones like 3-hexanone, present a greater challenge. researchgate.net The increased steric hindrance around the carbonyl group can disfavor the formation of the necessary iminium intermediate. researchgate.netnih.gov
The substrate scope for reductive amination has been explored extensively. Studies have shown that while many catalysts are effective for a range of aldehydes and less hindered ketones, the yields for bulkier ketones can be significantly lower. researchgate.netresearchgate.net For instance, the reductive amination of 2-hexanone (B1666271) has been demonstrated with various amine partners, but the presence of an additional ethyl group at the 3-position in 3-hexanone significantly increases the steric bulk, impacting reaction efficiency. rsc.orgnih.gov
Catalytic Systems for Imine Reduction
A variety of catalytic systems have been developed for the reduction of the imine intermediate formed during reductive amination. These can be broadly categorized into metal-based and metal-free systems.
Metal-Based Catalysts:
Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) and palladium hydroxide (B78521) (Pd(OH)₂) are effective for reductive aminations, especially for synthesizing tertiary amines. mdpi.com The hydroxyl group in Pd(OH)₂ has been shown to be crucial in facilitating both the imine formation and the subsequent reduction of the C=N bond, allowing for high selectivity at room temperature. mdpi.com
Iridium (Ir) Catalysts: Iridium complexes have been utilized for transfer hydrogenation reductive amination in aqueous solutions, offering an environmentally friendly approach. researchgate.net
Cobalt (Co) Catalysts: Heterogeneous cobalt-based catalysts, such as Co₃O₄/NGr@C, have been developed for the synthesis of tertiary amines via reductive amination with molecular hydrogen. researchgate.net These catalysts have shown good to excellent yields and can be recycled multiple times. researchgate.net A bimetallic Co/Sc catalyst has also been shown to be effective. uni-bayreuth.de
Ruthenium (Ru) Catalysts: Ruthenium complexes have been employed for the asymmetric reduction of N-aryl imines, demonstrating high enantioselectivity. researchgate.net
Metal-Free Systems:
Metal-free procedures often utilize reagents like Hantzsch esters for transfer hydrogenation, with thiourea (B124793) acting as a catalyst to activate the imine. researchgate.net These methods provide a mild and operationally simple route to sterically hindered tertiary amines. researchgate.net
Below is a table summarizing various catalytic systems for reductive amination:
| Catalyst System | Description | Advantages |
| Pd(OH)₂/C | Palladium hydroxide on carbon. | High selectivity for sterically hindered amines at room temperature. mdpi.com |
| Iridium Complexes | Used in transfer hydrogenation. | Environmentally friendly, operates in aqueous solutions. researchgate.net |
| Co₃O₄/NGr@C | Cobalt oxide on nitrogen-doped graphene. | Recyclable, good to excellent yields for tertiary amines. researchgate.net |
| Hantzsch Ester/Thiourea | A metal-free transfer hydrogenation system. | Mild conditions, operationally simple. researchgate.net |
Mechanistic Studies of Reductive Amination Pathways
The generally accepted mechanism for reductive amination involves two key steps: the formation of an imine or iminium ion from the ketone and amine, followed by the reduction of this intermediate. mdpi.comacs.org The initial condensation is often the rate-limiting step, especially with sterically hindered ketones. researchgate.net
In situ spectroscopic studies, such as ATR-FTIR, have been instrumental in elucidating the reaction mechanism. mdpi.com These studies have identified the characteristic C=N stretching frequency of the imine intermediate, confirming its role in the reaction pathway. mdpi.com Computational studies using Density Functional Theory (DFT) have also provided insights into the reaction pathways, analyzing the energetics of imine formation and reduction. acs.org The mechanism can be influenced by the catalyst, with some catalysts facilitating both the condensation and reduction steps. mdpi.com For example, the hydroxyl groups on Pd(OH)₂ clusters are believed to act as proton shuttles, aiding in both the dehydration to form the imine and the subsequent hydrogenation of the C=N bond. mdpi.com
Nucleophilic Substitution Strategies
An alternative approach to synthesizing 3-Hexanamine, 3-ethyl- is through nucleophilic substitution reactions. This typically involves the alkylation of an amine. wikipedia.org
Alkylation of Ammonia and Primary/Secondary Amines
The direct alkylation of ammonia or a primary/secondary amine with an alkyl halide can be used to form more substituted amines. wikipedia.orgucalgary.ca In the context of synthesizing 3-Hexanamine, 3-ethyl-, this could theoretically involve the reaction of 3-halo-3-ethylhexane with ammonia or ethylamine.
However, this method is often plagued by a lack of selectivity, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. jove.commasterorganicchemistry.com This is because the newly formed amine is often more nucleophilic than the starting amine, leading to further alkylation. masterorganicchemistry.com For tertiary alkyl halides, such as 3-halo-3-ethylhexane, elimination reactions can also be a significant competing pathway. jove.com
Despite these limitations, direct alkylation can be a viable route under specific conditions. Using a large excess of ammonia can favor the formation of the primary amine. ucalgary.ca
Optimization of Reaction Conditions for Regioselectivity
Controlling the regioselectivity in nucleophilic substitution reactions is crucial for obtaining the desired product. The choice of solvent, base, and temperature can significantly influence the outcome of the reaction. nih.govresearchgate.net
For instance, in the synthesis of substituted amines, the use of specific bases like cesium carbonate (Cs₂CO₃) has been shown to promote highly chemoselective mono-N-alkylation of primary amines. researchgate.net The solvent can also play a critical role; for example, in the substitution of di-substituted aromatic compounds, solvents like dichloromethane (B109758) and DMF can lead to different regioisomers. nih.gov
For the synthesis of a sterically hindered tertiary amine like 3-Hexanamine, 3-ethyl-, careful optimization of reaction conditions would be essential to favor the desired substitution product over potential side reactions like over-alkylation and elimination. The use of non-nucleophilic bases and careful control of stoichiometry are key considerations. google.com
The following table outlines key parameters for optimizing regioselectivity in amine alkylation:
| Parameter | Influence on Regioselectivity | Example |
| Base | Can promote mono-alkylation and influence reaction rate. | Cesium carbonate (Cs₂CO₃) for chemoselective N-alkylation. researchgate.net |
| Solvent | Can direct the nucleophilic attack to a specific position. | Dichloromethane vs. DMF in nucleophilic aromatic substitution. nih.gov |
| Stoichiometry | Using an excess of one reactant can favor a specific product. | Excess ammonia to favor primary amine formation. ucalgary.ca |
| Temperature | Can affect the rates of competing substitution and elimination reactions. | Lower temperatures may favor substitution over elimination. |
An in-depth analysis of the chemical compound 3-Hexanamine, 3-ethyl-, reveals a landscape of intricate synthetic methodologies. This article focuses on advanced chemical synthesis strategies, including green chemistry approaches, amine formation via oxime hydrogenation, and the Gabriel synthesis.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways
Nucleophilicity and Basicity of Tertiary Amines
Tertiary amines, such as 3-Hexanamine, 3-ethyl-, are characterized by their ability to act as both nucleophiles and bases. The availability of the nitrogen's lone pair for donation to an electrophile determines its nucleophilicity, while its ability to accept a proton determines its basicity.
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. alfa-chemistry.com For 3-Hexanamine, 3-ethyl-, a predicted pKa value is available, which provides insight into its basic strength.
Table 1: Predicted Physicochemical Properties of 3-Hexanamine, 3-ethyl-
| Property | Value | Source |
|---|
The basicity of 3-Hexanamine, 3-ethyl- is influenced by several factors:
Inductive Effect: The three alkyl groups (two ethyl and one propyl) attached to the nitrogen atom are electron-donating. quora.com This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia (B1221849) or primary and secondary amines. quora.comlibretexts.org
Hybridization: The nitrogen atom in 3-Hexanamine, 3-ethyl- is sp3 hybridized. The lone pair resides in an sp3 orbital, which has more p-character and is less tightly held by the nucleus compared to sp2 or sp hybridized orbitals. masterorganicchemistry.com This makes the lone pair more available for bonding with a proton, contributing to its basicity. masterorganicchemistry.com
Proton transfer is a fundamental reaction for amines, showcasing their basic character. youtube.com In the presence of an acid, 3-Hexanamine, 3-ethyl- will readily accept a proton to form its conjugate acid, the 3-ethyl-3-hexylammonium ion. youtube.com
The general mechanism for this reaction is as follows:
The lone pair of electrons on the nitrogen atom of 3-Hexanamine, 3-ethyl- acts as a Brønsted-Lowry base and attacks a proton (H+) from an acid (HA).
A new N-H bond is formed, and the A- anion is generated.
This equilibrium reaction lies to the right if the acid is strong enough (i.e., has a lower pKa than the pKa of the 3-ethyl-3-hexylammonium ion). The reaction is typically very fast. nih.gov
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of 3-Hexanamine, 3-ethyl- is governed by the reactivity of the tertiary amine functional group. This group is characterized by a nitrogen atom bonded to three alkyl groups, which in this case are two ethyl groups and a 3-hexyl group. The lone pair of electrons on the nitrogen atom is the primary site of chemical reactivity.
Oxidative Transformations of Tertiary Amines
Tertiary amines undergo several oxidative transformations, primarily involving either the nitrogen atom or the α-carbon atom (the carbon adjacent to the nitrogen). The specific pathway and resulting products are highly dependent on the oxidant used and the reaction conditions. For 3-Hexanamine, 3-ethyl-, two main oxidative routes are expected.
N-Oxidation: This pathway involves the direct oxidation of the nitrogen atom. Reagents rich in electrophilic oxygen, such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCO₃H), can attack the nucleophilic nitrogen atom to form an N-oxide. libretexts.org This reaction converts the tertiary amine into a trialkylazane oxide (amine oxide). libretexts.org For 3-Hexanamine, 3-ethyl-, this would result in the formation of 3-ethyl-3-hexanamine N-oxide. This transformation is a common and predictable reaction for tertiary amines. libretexts.orgnih.gov
α-Carbon Oxidation: This pathway involves the removal of a hydrogen atom from a carbon adjacent to the nitrogen. This can lead to N-dealkylation or the formation of other products like enamines or formamides. dtic.milresearchgate.net This route is often facilitated by one-electron oxidants, metal catalysts, or reagents like manganese dioxide (MnO₂). dtic.milchemrxiv.org The mechanism typically proceeds through an initial single-electron transfer (SET) from the amine to the oxidant, generating a radical cation intermediate. This intermediate can then deprotonate at an α-carbon to form an α-aminoalkyl radical, which is further oxidized to an iminium ion. The iminium ion is susceptible to hydrolysis, leading to the cleavage of an alkyl group and the formation of a secondary amine and a carbonyl compound. Given the structure of 3-Hexanamine, 3-ethyl-, oxidation could lead to the loss of an ethyl group (yielding 3-ethyl-3-hexanamine and acetaldehyde) or cleavage of the hexyl group.
The table below summarizes the potential oxidation products of 3-Hexanamine, 3-ethyl-.
| Reaction Pathway | Typical Oxidant | Expected Product(s) |
|---|---|---|
| N-Oxidation | Hydrogen Peroxide (H₂O₂), Peroxy acids | 3-Ethyl-3-hexanamine N-oxide |
| α-Carbon Oxidation (N-Dealkylation) | MnO₂, Fe-catalysts, Ozone | N-ethyl-3-hexanamine + Acetaldehyde |
Reductive Pathways and Stability Studies
Tertiary amines, including 3-Hexanamine, 3-ethyl-, are generally considered to be in a low oxidation state and are resistant to reduction. The C-N bonds are stable, and there are no readily reducible functional groups.
Stability: Research on the stability of amines, often conducted in the context of industrial applications like CO₂ capture, has shown that tertiary amines are typically more thermally and oxidatively stable than their primary and secondary counterparts. acs.orgacs.org This increased stability is partly due to the absence of N-H bonds, which are more susceptible to certain degradation reactions. Tertiary amines are known not to form carbamates to a significant extent, a key degradation pathway for primary and secondary amines in the presence of CO₂. acs.orgnih.gov However, under harsh thermal conditions, degradation can occur, often initiated by a dealkylation step to form a primary or secondary amine, which can then undergo further reactions. nih.gov The steric hindrance provided by the two ethyl groups and the 3-hexyl group in 3-Hexanamine, 3-ethyl- is expected to further enhance its stability compared to less hindered tertiary amines. acs.orgacs.org
Reductive Pathways: There are no common reductive pathways for tertiary amines under standard chemical conditions. They are stable to many reducing agents, including catalytic hydrogenation and metal hydrides, that would reduce other functional groups. The synthesis of tertiary amines, however, often involves a reductive step, such as the reductive amination of a ketone with a secondary amine. youtube.com
Mechanistic Investigations of Key Reactions
While specific mechanistic studies for 3-Hexanamine, 3-ethyl- are not available, extensive research on other tertiary amines provides a clear framework for understanding its reaction mechanisms.
Elucidation of Reaction Intermediates
The oxidation of tertiary amines proceeds through several key intermediates, the nature of which depends on the oxidant and reaction mechanism (one-electron vs. two-electron pathways).
Radical Cation (Aminium Radical): In many oxidation reactions, particularly those initiated by single-electron transfer (SET), the first intermediate formed is a radical cation (R₃N•⁺). This species is formed by the removal of one electron from the nitrogen's lone pair. For sterically hindered amines, these radical cations can have varying kinetic stability.
α-Aminoalkyl Radical: Following the formation of the radical cation, a proton is typically abstracted from a carbon α to the nitrogen, yielding an α-aminoalkyl radical (•C-NR₂). This is a crucial step in pathways leading to N-dealkylation. chemrxiv.org
Iminium Ion: The α-aminoalkyl radical is generally oxidized further to an iminium ion ([R₂N=CR'R'']⁺). This electrophilic species is a central intermediate that readily reacts with nucleophiles. thieme-connect.com In the presence of water, hydrolysis of the iminium ion leads to the cleavage of a C-N bond, resulting in a secondary amine and a carbonyl compound. thieme-connect.com
Hemiaminal (Carbinolamine): In some oxidation systems, a hemiaminal intermediate (HO-C-NR₂) may be formed, which can then either dehydrate to an iminium ion or undergo a second oxidation step. dtic.milthieme-connect.com
| Intermediate | Formation Pathway | Subsequent Fate |
|---|---|---|
| Radical Cation | Single Electron Transfer (SET) from amine | Deprotonation at α-carbon |
| α-Aminoalkyl Radical | Deprotonation of radical cation | Oxidation to iminium ion |
| Iminium Ion | Oxidation of α-aminoalkyl radical | Hydrolysis to secondary amine and carbonyl |
| Hemiaminal | Hydroxylation of α-carbon | Dehydration to iminium ion or further oxidation |
Kinetic Studies and Rate Law Determination
Kinetic studies on the oxidation of various tertiary amines have been performed, revealing key factors that influence reaction rates. Specific rate law data for 3-Hexanamine, 3-ethyl- is not documented in the literature. However, general principles can be applied.
The oxidation of aromatic tertiary amines by peroxydisulphate has been shown to be first-order with respect to both the amine and the oxidant. publish.csiro.au Kinetic studies on the oxidation of tertiary amines by hydrogen peroxide show that the reaction rate can be significantly increased by the presence of acetonitrile, which forms a more reactive peroxyacetimidic acid intermediate. rsc.orgresearchgate.net
A critical factor influencing the reaction rate is steric hindrance. Increased steric bulk around the nitrogen atom, as is the case for 3-Hexanamine, 3-ethyl-, generally slows the rate of reaction with electrophiles and oxidants due to hindered access to the nitrogen lone pair and adjacent C-H bonds. publish.csiro.au For instance, in the oxidation of N-alkylanilines, N,N-diethylaniline reacts more slowly than N,N-dimethylaniline, a trend attributed to increased steric strain in the transition state. publish.csiro.au
The table below shows generalized activation parameters for tertiary amine oxidations, illustrating the energetic profiles of these reactions.
| Reaction | Parameter | Typical Value Range | Reference |
|---|---|---|---|
| N-Oxidation with H₂O₂ (acetonitrile-assisted) | Enthalpy of Activation (ΔH‡) | 40-50 kJ/mol | rsc.org |
| N-Oxidation with H₂O₂ (acetonitrile-assisted) | Entropy of Activation (ΔS‡) | -150 to -180 J/(mol·K) | rsc.org |
| N-Oxidation with H₂O₂ (non-assisted) | Enthalpy of Activation (ΔH‡) | 60-70 kJ/mol | rsc.org |
Catalyst Design Principles and Organocatalytic Applications
Role as an Organocatalyst in Carbon-Carbon/Carbon-Heteroatom Bond Formation
There is no available information on the use of 3-Hexanamine, 3-ethyl- to catalyze the formation of carbon-carbon or carbon-heteroatom bonds. The reactivity of simple aliphatic amines in organocatalysis is a subject of broader chemical research, but specific studies involving 3-Hexanamine, 3-ethyl- are absent from the current body of scientific literature.
Ligand Precursor Design for Metal-Catalyzed Reactions
No literature was found that describes the synthesis of ligands for metal-catalyzed reactions using 3-Hexanamine, 3-ethyl- as a starting material or structural component. While the development of chiral ligands from various amine-containing molecules is a significant area of research in catalysis, there is no indication that 3-Hexanamine, 3-ethyl- has been explored for this purpose.
Table of Mentioned Chemical Compounds
Theoretical and Computational Chemistry Investigations
Molecular Structure and Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 3-Hexanamine, 3-ethyl-, which has multiple single bonds, a vast number of conformations are possible.
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Minima on this surface correspond to stable conformers. Computational methods are employed to map the conformational energy landscape and identify these stable structures.
Commonly used methods include:
Molecular Mechanics (MM): This method uses classical physics to calculate the energy of a molecule based on bond lengths, bond angles, and torsional angles. It is computationally inexpensive and suitable for scanning the conformational space of large molecules.
Quantum Mechanics (QM): These methods provide more accurate energy calculations by solving approximations of the Schrödinger equation.
Semi-empirical methods: These are the fastest QM methods, using parameters derived from experimental data.
Ab initio methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles. researchgate.net
Density Functional Theory (DFT): This is a widely used QM method that calculates the electronic structure and energy of a molecule based on its electron density. scispace.com It offers a good balance between accuracy and computational cost.
To generate a conformational energy landscape for 3-Hexanamine, 3-ethyl-, a typical approach would involve an initial broad search using a less computationally demanding method like MM, followed by geometry optimization and energy calculation of the identified low-energy conformers using a more accurate method like DFT. researchgate.net
The structure of 3-Hexanamine, 3-ethyl- (C8H19N) features a central quaternary carbon atom bonded to an amino group (-NH2), two ethyl groups (-CH2CH3), and a propyl group (-CH2CH2CH3). uni.luchemspider.com The stable conformations are dictated by the rotational positions around the C-C and C-N single bonds, which seek to minimize steric hindrance.
Electronic Structure and Bonding Analysis
Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its bonding, reactivity, and physical properties. researchgate.net
The electronic structure of 3-Hexanamine, 3-ethyl- can be analyzed using various computational techniques. The distribution of electrons in covalent bonds and lone pairs is not static; interactions between filled and empty orbitals can lead to electron delocalization and stabilization. rsc.org
Methods for this analysis include:
Natural Bond Orbital (NBO) Analysis: This method analyzes the electron density to identify localized bonds, lone pairs, and empty orbitals. It can quantify donor-acceptor interactions, such as the interaction between the nitrogen lone pair (n) and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, which contribute to the molecule's stability. semanticscholar.org
Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net By examining critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions. semanticscholar.org
For 3-Hexanamine, 3-ethyl-, these analyses would characterize the polar covalent C-N bond, the nonpolar C-C and C-H bonds, and the crucial role of the nitrogen atom's lone pair in defining the molecule's electronic properties.
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. archive.org The ESP is mapped onto the molecule's electron density surface, with different colors representing different potential values.
Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green/Yellow: Represents regions of neutral or intermediate potential. researchgate.net
In 3-Hexanamine, 3-ethyl-, the ESP surface is expected to show a significant region of negative potential (red) around the nitrogen atom, corresponding to its high-density lone pair of electrons. The hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the alkyl chains would exhibit positive potential (blue or green-blue), making them potential sites for hydrogen bonding. The alkyl framework would largely show neutral potential (green).
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, providing valuable data that can aid in the identification and characterization of a molecule.
Below are tables of computationally predicted data for 3-Hexanamine, 3-ethyl-.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 159.0 ± 8.0 °C |
| Density | 0.786 ± 0.06 g/cm³ |
| pKa | 10.97 ± 0.25 |
Data sourced from ChemicalBook. chemicalbook.com
Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 130.15903 | 132.5 |
| [M+Na]⁺ | 152.14097 | 138.5 |
| [M-H]⁻ | 128.14447 | 132.2 |
| [M+NH₄]⁺ | 147.18557 | 154.5 |
| [M+K]⁺ | 168.11491 | 137.8 |
| [M]⁺ | 129.15120 | 132.2 |
Data sourced from PubChem. uni.lu
Theoretical Calculation of NMR Chemical Shifts
The prediction of NMR chemical shifts via computational methods, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a well-established technique for structure verification. nih.govmdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com
For 3-Hexanamine, 3-ethyl-, a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) would yield predicted ¹H and ¹³C NMR chemical shifts. nih.gov The expected values are influenced by the electronic environment of each nucleus. The protons and carbons alpha to the nitrogen atom are typically deshielded due to the atom's electronegativity.
Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for 3-Hexanamine, 3-ethyl-
| Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C NMR | ||
| C3 (C-N) | 129.5 | 55.5 |
| C2, C1' (alpha-CH₂) | 158.8 | 26.2 |
| C1, C2' (terminal CH₃) | 174.1 | 10.9 |
| C4 (beta-CH₂) | 168.3 | 16.7 |
| C5 (gamma-CH₂) | 172.9 | 12.1 |
| C6 (terminal CH₃) | 171.0 | 14.0 |
| ¹H NMR | ||
| H on C2, C1' (alpha-CH₂) | 28.9 | 2.6 |
| H on C4 (beta-CH₂) | 30.2 | 1.3 |
| H on C1, C2', C6 (terminal CH₃) | 30.6 | 0.9 |
Computational Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. arxiv.org DFT calculations can accurately predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. cardiff.ac.uknih.gov After geometric optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. The results provide a set of normal modes, their corresponding frequencies (typically in cm⁻¹), and their IR and Raman intensities. researchgate.netspectroscopyonline.com
For 3-Hexanamine, 3-ethyl-, the calculated spectra would be dominated by C-H stretching vibrations (~2800-3000 cm⁻¹), various C-H bending and scissoring modes (~1300-1470 cm⁻¹), and C-N stretching vibrations (~1000-1200 cm⁻¹). Since it is a tertiary amine, no N-H stretching vibrations would be present unless the molecule is protonated. IR and Raman spectroscopies are often complementary, as some vibrational modes may be strong in one and weak or silent in the other due to molecular symmetry and polarizability rules. libretexts.org
Illustrative Calculated Vibrational Frequencies for 3-Hexanamine, 3-ethyl-
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| 2965 | High | High | Asymmetric CH₃ Stretching |
| 2930 | High | High | Asymmetric CH₂ Stretching |
| 2875 | Medium | High | Symmetric CH₃/CH₂ Stretching |
| 1465 | Medium | Medium | CH₂ Scissoring / CH₃ Asymmetric Bending |
| 1380 | Medium | Low | CH₃ Symmetric (Umbrella) Bending |
| 1190 | High | Medium | C-N Stretching |
| 1080 | Medium | Medium | C-C Skeletal Stretching |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways and the characterization of transient species like transition states. smu.edu By mapping the potential energy surface, chemists can determine activation energies and predict reaction outcomes.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. nih.gov Computationally, a TS is located and confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the molecule from the transition state toward the products and reactants. smu.edu
For instance, in a hypothetical Sₙ2 alkylation reaction of 3-Hexanamine, 3-ethyl- with an alkyl halide like methyl iodide, the transition state would feature a trigonal bipyramidal geometry around the nitrogen atom. In this TS, the nitrogen is partially bonded to both the incoming methyl group and the central carbon of the amine, while the original C-N bonds are slightly elongated.
Reaction Pathway Mapping and Energy Barriers
Once reactants, products, and transition states are located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the TS connects the intended reactants and products. This process maps the minimum energy pathway and allows for the determination of the reaction's energy barrier, or activation energy (ΔE‡). smu.edu This barrier is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate.
For the Sₙ2 alkylation example, computational modeling would provide the relative energies of the reactants, the transition state, and the resulting quaternary ammonium (B1175870) salt product.
Illustrative Energy Profile for Sₙ2 Alkylation of 3-Hexanamine, 3-ethyl-
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-Hexanamine, 3-ethyl- + CH₃I | 0.0 (Reference) |
| Transition State | [CH₃---N(Et)(Pr)(Et)---I]‡ | +22.5 |
| Products | [CH₃N(Et)(Pr)(Et)]⁺I⁻ | -15.0 |
Intermolecular and Intramolecular Interactions
The non-covalent interactions of a molecule dictate its physical properties, such as boiling point and solubility, as well as its behavior in biological systems. Computational methods can quantify these interactions.
Hydrogen Bonding Networks (Theoretical Perspective)
As a tertiary amine, 3-Hexanamine, 3-ethyl- lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. quora.com However, the lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor. acs.org It can form hydrogen bonds with donor molecules like water, alcohols, or primary/secondary amines.
Theoretical studies can model these interactions, for example, by co-optimizing a complex of 3-Hexanamine, 3-ethyl- and a water molecule. These calculations can determine the geometry of the hydrogen bond (e.g., the N···H-O distance and angle) and calculate the binding energy, which quantifies the strength of the interaction. nih.gov Analysis of these interactions is crucial for understanding the amine's solubility in protic solvents.
Illustrative Hydrogen Bonding Parameters for 3-Hexanamine, 3-ethyl- with Water
| Parameter | Calculated Value |
|---|---|
| H-Bond Type | N···H-O |
| N···H Distance | 1.98 Å |
| N-H-O Angle | 175.2° |
| Interaction Energy (BSSE corrected) | -5.8 kcal/mol |
Steric and Electronic Effects on Molecular Interactions
The molecular interactions of 3-ethyl-3-hexanamine, a tertiary amine, are fundamentally governed by a complex interplay of steric and electronic effects. The arrangement of its bulky ethyl and propyl groups around the central nitrogen atom dictates its conformational preferences and accessibility for intermolecular interactions. Concurrently, the electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals, determine its reactivity and the nature of its non-covalent interactions. Due to the limited availability of direct computational studies on 3-ethyl-3-hexanamine, this analysis will draw upon theoretical principles and computational data for analogous tertiary amines, primarily triethylamine (B128534) (N(CH₂CH₃)₃), to elucidate these effects.
Steric Effects:
The primary steric feature of 3-ethyl-3-hexanamine is the significant steric hindrance around the nitrogen atom. This is a consequence of the three alkyl chains (two ethyl groups and one propyl group) bonded to it. This steric bulk influences several key aspects of its molecular behavior:
Molecular Geometry: In contrast to less substituted amines, the bulky alkyl groups in tertiary amines like 3-ethyl-3-hexanamine lead to a distortion of the typical tetrahedral geometry around the nitrogen atom. The C-N-C bond angles are expected to be larger than the ideal 109.5° to accommodate the voluminous substituents. For instance, computational studies on the analogous triethylamine have shown the C-N-C bond angle to be approximately 108°. youtube.com This deviation from ideal tetrahedral geometry is a direct consequence of steric repulsion between the ethyl groups. Similarly, the C-N bond lengths are influenced by these steric interactions, with a reported value of 147 pm for trimethylamine. youtube.com
Conformational Preferences: The rotation around the C-N bonds in 3-ethyl-3-hexanamine is restricted due to the steric hindrance between the alkyl chains. This leads to a limited number of stable conformations. The molecule will preferentially adopt a conformation that minimizes the steric strain between the ethyl and propyl groups.
Accessibility of the Lone Pair: The lone pair of electrons on the nitrogen atom is a key site for intermolecular interactions, particularly hydrogen bonding and reactions with electrophiles. The steric bulk of the surrounding alkyl groups can partially shield this lone pair, thereby modulating its availability for such interactions. This steric hindrance can affect the basicity and nucleophilicity of the amine.
| Parameter | Value | Reference |
|---|---|---|
| C-N-C Bond Angle | ~108° | youtube.com |
| C-N Bond Length | 147 pm (for trimethylamine) | youtube.com |
Electronic Effects:
The electronic effects in 3-ethyl-3-hexanamine are primarily centered around the nitrogen atom and its lone pair of electrons. These effects are crucial in determining the molecule's reactivity and its ability to participate in various intermolecular interactions.
Inductive Effect: The alkyl groups (ethyl and propyl) attached to the nitrogen atom are electron-donating groups. Through the inductive effect, they push electron density towards the nitrogen atom, increasing the electron density of its lone pair. This enhanced electron density makes the nitrogen atom more nucleophilic and basic compared to ammonia (B1221849) or primary and secondary amines.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For amines, the HOMO is typically localized on the nitrogen's lone pair. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity and basicity), while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
While specific HOMO-LUMO energy values for 3-ethyl-3-hexanamine are not available in the literature, we can infer its properties from studies on similar molecules. For instance, computational studies on triarylamine derivatives have explored how different substituents can tune the HOMO and LUMO energy levels. wikipedia.org Generally, for tertiary alkylamines, the HOMO energy is relatively high due to the inductive effect of the alkyl groups, making them good electron donors.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Triarylamine Derivative 1 | -5.10 | -1.95 | 3.15 | wikipedia.org |
| Triarylamine Derivative 2 | -5.25 | -2.05 | 3.20 | wikipedia.org |
Electrostatic Potential Map: An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
For 3-ethyl-3-hexanamine, the ESP map would show a region of significant negative electrostatic potential localized around the nitrogen atom's lone pair. This negative region is the most prominent feature for intermolecular interactions with electrophiles and hydrogen bond donors. The potential value in this region is a quantitative measure of the lone pair's availability. For example, in computational studies of various molecules, negative electrostatic potentials in the range of -15 to -60 kcal/mol are associated with lone pairs and regions susceptible to electrophilic interaction. acs.orgnih.gov The alkyl framework of 3-ethyl-3-hexanamine would exhibit a more neutral or slightly positive potential.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For 3-Hexanamine, 3-ethyl-, the ¹H NMR spectrum is predicted to exhibit several key signals. The protons on the carbon atoms adjacent to the nitrogen atom are expected to be deshielded due to the electronegativity of nitrogen, causing them to appear at a lower field (higher chemical shift) compared to other alkyl protons.
The expected proton signals would be:
Methyl Protons (CH₃): The terminal methyl groups of the three ethyl substituents would likely appear as triplets, due to coupling with the adjacent methylene (B1212753) (CH₂) protons.
Methylene Protons (CH₂): The methylene protons of the ethyl groups attached to the nitrogen are expected to appear as quartets, resulting from coupling with the neighboring methyl protons. The methylene protons within the propyl chain would exhibit more complex splitting patterns due to coupling with adjacent methylene and methine protons.
Methine Proton (CH): The single proton on the chiral carbon (C3) would likely appear as a multiplet due to coupling with the surrounding methylene protons.
Predicted ¹H NMR Data for 3-Hexanamine, 3-ethyl-
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| CH₃ (terminal ethyl) | 0.8 - 1.0 | Triplet | 9H |
| CH₂ (ethyl attached to N) | 2.4 - 2.6 | Quartet | 6H |
| CH₂ (propyl chain) | 1.2 - 1.6 | Multiplet | 4H |
| CH (chiral center) | 1.8 - 2.2 | Multiplet | 1H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of 3-Hexanamine, 3-ethyl-, each unique carbon atom will produce a single peak. The chemical shifts of these peaks are indicative of the electronic environment of each carbon atom. Carbons bonded to the electronegative nitrogen atom will be deshielded and appear at a lower field.
Predicted ¹³C NMR Data for 3-Hexanamine, 3-ethyl-
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (terminal ethyl) | 10 - 15 |
| CH₂ (ethyl attached to N) | 45 - 55 |
| CH₂ (propyl chain) | 20 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. For 3-Hexanamine, 3-ethyl-, COSY would show correlations between the methyl and methylene protons of the ethyl groups, and between the protons along the propyl chain and the methine proton. youtube.comresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org An HMQC or HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Since 3-Hexanamine, 3-ethyl- possesses a chiral center, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key technique for determining the enantiomeric excess (ee) of a chiral sample. This is often achieved by using a chiral solvating agent or a chiral shift reagent. acs.orgnih.govacs.org
The addition of a chiral shift reagent, often a lanthanide complex, to the NMR sample can induce diastereomeric interactions with the enantiomers of 3-Hexanamine, 3-ethyl-. fiveable.me These interactions lead to the formation of transient diastereomeric complexes, which have different magnetic environments. As a result, formerly equivalent signals for the two enantiomers in the ¹H or ¹³C NMR spectrum will be resolved into two separate sets of peaks. The ratio of the integrated areas of these resolved peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure.
In mass spectrometry, aliphatic amines like 3-Hexanamine, 3-ethyl- undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) will have an odd mass-to-charge ratio, in accordance with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight. jove.comjove.com
The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation and a neutral alkyl radical. The largest alkyl group is preferentially lost.
For 3-Hexanamine, 3-ethyl-, α-cleavage can occur in a few ways, but the most likely fragmentation would involve the loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•). The resulting iminium cations would produce significant peaks in the mass spectrum. The base peak in the spectrum is often the result of the most stable iminium cation formed.
Predicted Major Fragments for 3-Hexanamine, 3-ethyl- in Mass Spectrometry
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 129 | [C₈H₁₉N]⁺ | Molecular Ion (M⁺) |
| 100 | [C₆H₁₄N]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |
Note: The relative intensities of these fragments would depend on the specific conditions of the mass spectrometry experiment.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous verification of the molecular formula of a compound by providing a highly accurate mass measurement. For 3-Hexanamine, 3-ethyl-, which has a nominal mass of 129, HRMS can distinguish its elemental composition, C8H19N, from other potential isobaric compounds (molecules with the same nominal mass but different exact masses and elemental formulas). chemspider.comnih.gov
The technique operates by measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of a unique elemental composition. The theoretical monoisotopic mass of the neutral molecule 3-Hexanamine, 3-ethyl- (C8H19N) is calculated to be 129.15175 Da. chemspider.com In a typical HRMS experiment, the compound is first ionized, often through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form a protonated molecule [M+H]⁺. The experimentally measured m/z of this ion is then compared to the calculated theoretical mass. A mass accuracy value, typically expressed in parts per million (ppm), is calculated to confirm the elemental composition. A low ppm error (generally < 5 ppm) provides high confidence in the assigned molecular formula.
Further confirmation can be achieved by observing other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, each with its own distinct and predictable exact mass. uni.lu
Table 1: Theoretical Exact Mass Data for 3-Hexanamine, 3-ethyl- (C8H19N) and its Common Adducts
| Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| Neutral Molecule [M] | C₈H₁₉N | 129.15175 |
| Protonated Molecule [M+H]⁺ | C₈H₂₀N⁺ | 130.15903 |
| Sodium Adduct [M+Na]⁺ | C₈H₁₉NNa⁺ | 152.14097 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. It is highly effective for assessing the purity of 3-Hexanamine, 3-ethyl- and for monitoring its formation or consumption during a chemical reaction.
In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column (e.g., a nonpolar HP-5MS column). gdut.edu.cn Separation is achieved based on the different affinities of the compounds in the sample for the stationary phase lining the column and their respective boiling points. 3-Hexanamine, 3-ethyl-, being a relatively volatile amine, would travel through the column at a characteristic speed, resulting in a specific retention time under a given set of conditions (e.g., temperature program, flow rate). Any impurities, starting materials, or byproducts would likely have different retention times, appearing as separate peaks in the chromatogram.
As each separated compound elutes from the GC column, it enters the mass spectrometer. The most common ionization technique in GC-MS is electron ionization (EI), where high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fragmentation pattern that serves as a "molecular fingerprint." For 3-Hexanamine, 3-ethyl-, the molecular ion (M⁺) at m/z 129 might be observed, although it may be weak. More prominent peaks would correspond to stable fragment ions resulting from the cleavage of C-C and C-N bonds. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway for amines. The base peak is often the result of the loss of the largest alkyl group. This fragmentation data allows for unequivocal identification of the compound and any co-eluting impurities.
Table 2: Typical GC-MS Parameters and Expected Mass Fragments for 3-Hexanamine, 3-ethyl-
| Parameter | Typical Value / Description |
|---|---|
| GC System | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 50 °C (2 min), then ramp 10 °C/min to 250 °C (5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
| Expected Fragments | Description |
| m/z 129 | Molecular Ion [M]⁺ |
| m/z 114 | [M - CH₃]⁺ |
| m/z 100 | [M - C₂H₅]⁺ |
| m/z 86 | [M - C₃H₇]⁺ |
Infrared (IR) Spectroscopy
Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. An IR spectrum is generated by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. The spectrum of 3-Hexanamine, 3-ethyl- would display characteristic absorption bands that confirm the presence of a primary amine group (-NH₂) and an aliphatic alkane structure.
The key vibrations for a primary aliphatic amine are the N-H stretches, the N-H bending (scissoring) vibration, and the C-N stretch. orgchemboulder.com Because it is a primary amine, 3-Hexanamine, 3-ethyl- is expected to show two distinct bands for N-H stretching in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the two N-H bonds. orgchemboulder.comlibretexts.org The N-H bending vibration typically appears as a medium to strong band in the 1580-1650 cm⁻¹ range. orgchemboulder.comdocbrown.info The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com
In addition to the amine-specific bands, the spectrum will be dominated by absorptions from the alkyl framework. Strong, sharp peaks between 2850 and 3000 cm⁻¹ are due to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. libretexts.org C-H bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for 3-Hexanamine, 3-ethyl-
| Wavenumber Range (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 3300 - 3400 | N-H | Asymmetric & Symmetric Stretch | Medium (two bands) |
| 2850 - 2970 | C-H | Alkyl Stretch | Strong |
| 1580 - 1650 | N-H | Bending (Scissoring) | Medium to Strong |
| 1450 - 1470 | C-H | Methylene Bending | Medium |
| 1370 - 1380 | C-H | Methyl Bending | Medium |
Conformational Analysis through IR Band Shifts
Due to the free rotation around its numerous C-C and C-N single bonds, 3-Hexanamine, 3-ethyl- can exist in various spatial arrangements known as rotational conformers (or rotamers). While these conformers interconvert rapidly at room temperature, their relative populations can be influenced by factors such as temperature and solvent polarity. IR spectroscopy can be a subtle but effective probe for studying this conformational equilibrium.
The vibrational frequencies of certain bonds can be slightly different for each conformer. For instance, the precise positions of C-H stretching or bending modes can be sensitive to the local steric environment. By conducting variable-temperature IR studies, it is possible to observe shifts in the positions or changes in the relative intensities of certain absorption bands. researchgate.net As the temperature is lowered, the equilibrium shifts to favor the most stable, lowest-energy conformer(s). This change in the conformational population can manifest as a sharpening of some bands or a noticeable shift in the peak maximum, providing insight into the energy differences between conformers.
Similarly, changing the solvent can also alter the conformational equilibrium. In a nonpolar solvent, intramolecular interactions may dominate, whereas, in a polar solvent, intermolecular interactions with the solvent can stabilize more polar conformers. These shifts, though often small, can be detected with modern IR spectrometers and, when combined with theoretical calculations, can be used to perform a detailed conformational analysis of flexible molecules like 3-Hexanamine, 3-ethyl-. mdpi.com
X-ray Crystallography (if applicable to derivatives/complexes)
Determination of Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While 3-Hexanamine, 3-ethyl- is a liquid under standard conditions, it can be converted into a crystalline solid derivative suitable for this analysis. A common strategy is to react the basic amine with an acid, such as hydrochloric acid (HCl), to form a stable, crystalline ammonium (B1175870) salt, in this case, 3-ethyl-3-hexanaminium chloride. smolecule.com
Single-crystal X-ray diffraction analysis of this salt would provide a wealth of structural information. The resulting electron density map can be resolved to determine the exact coordinates of each non-hydrogen atom in the crystal's unit cell. This allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the 3-ethyl-3-hexanaminium cation. nih.gov
The analysis would reveal the preferred conformation of the molecule in the solid state, showing the specific spatial arrangement of the ethyl and propyl groups around the central quaternary carbon. Furthermore, it would elucidate the details of the crystal packing, including intermolecular interactions. Of particular importance in an ammonium salt is the extensive network of hydrogen bonds between the ammonium group (-NH₃⁺) protons and the chloride anions (Cl⁻). researchgate.net The crystallographic data would specify the exact distances and angles of these hydrogen bonds, which are fundamental to the stability of the crystal lattice.
Table 4: Hypothetical Crystallographic Data for 3-ethyl-3-hexanaminium Chloride
| Parameter | Description / Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₂₀ClN |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | C-C: ~1.54 Å; C-N: ~1.47 Å |
| Bond Angles | C-C-C: ~109.5°; C-N-H: ~109.5° |
| Hydrogen Bonds | N-H···Cl distances: ~3.1 - 3.3 Å |
Role As a Chemical Building Block and Reagent in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Scaffolds
The primary amine functionality of 3-ethyl-3-hexanamine serves as a versatile handle for its integration into a wide array of organic molecules. Its steric bulk can influence reaction pathways and the final architecture of the synthesized compounds.
Amine Functionalization for Diverse Compound Libraries
In the realm of drug discovery and materials science, the generation of compound libraries with diverse structures is paramount. nih.govacs.org 3-Ethyl-3-hexanamine can serve as a foundational element in the construction of such libraries. Its primary amine group allows for a multitude of chemical transformations, leading to a wide range of derivatives.
The functionalization of 3-ethyl-3-hexanamine can be achieved through various reactions, including but not limited to:
Acylation: Reaction with a diverse set of acyl chlorides or anhydrides to produce a library of amides.
Alkylation: Introduction of various alkyl or aryl groups to generate secondary and tertiary amines.
Reductive Amination: Condensation with a library of aldehydes or ketones followed by reduction to yield a diverse set of secondary amines. rsc.org
Sulfonylation: Reaction with different sulfonyl chlorides to create a library of sulfonamides.
The steric hindrance provided by the 3-ethyl-3-hexyl group can be advantageous in directing the regioselectivity of these reactions and in influencing the conformational properties of the resulting library members. This approach allows for the systematic exploration of chemical space around a core scaffold, which is a key strategy in identifying molecules with desired biological or material properties.
Table 1: Potential Functionalization Reactions for Library Synthesis
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides, Aryl Halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Incorporation into Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The primary amine of 3-ethyl-3-hexanamine provides a nucleophilic nitrogen atom that can participate in various cyclization reactions to form these important ring systems.
While direct examples involving 3-ethyl-3-hexanamine are not extensively documented, the principles of heterocyclic synthesis suggest its utility in forming a range of N-substituted heterocycles. For instance, it can be envisioned to react with:
Dicarbonyl compounds or their equivalents: In Paal-Knorr type syntheses to form substituted pyrroles.
α,β-Unsaturated carbonyl compounds: In aza-Michael additions, which can be precursors to various nitrogenous rings.
Dielectrophiles: To construct larger heterocyclic systems such as piperazines or diazepanes. organic-chemistry.org
The sterically demanding 3-ethyl-3-hexyl substituent would likely influence the kinetics and thermodynamics of these cyclization reactions, potentially favoring the formation of specific isomers or conformations. This steric influence can be a valuable tool for achieving selectivity in the synthesis of complex heterocyclic targets.
Applications in Multi-Step Convergent Synthesis
Convergent synthesis is a powerful strategy for the efficient construction of complex molecules by bringing together several independently synthesized fragments in the later stages of a synthetic sequence. wikipedia.orgscholarsresearchlibrary.com The use of sterically hindered amines like 3-ethyl-3-hexanamine can be particularly advantageous in such strategies.
Derivatization for Analytical or Separation Purposes (Methodological Focus)
In analytical chemistry, particularly in techniques like gas chromatography (GC), derivatization is often necessary to improve the volatility, thermal stability, and detectability of analytes. nih.govnih.gov For primary amines such as 3-ethyl-3-hexanamine, several derivatization strategies can be employed.
Common derivatizing reagents for primary amines include:
Acylating agents: Reagents like pentafluorobenzoyl chloride or trifluoroacetic anhydride (B1165640) react with the amine to form highly fluorinated amides. These derivatives are significantly more volatile and are readily detected by electron capture detectors (ECD) in GC.
Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC analysis.
Aldehydes and ketones: Condensation with reagents like pentafluorobenzaldehyde (B1199891) can form Schiff base derivatives suitable for GC-MS analysis. nih.gov
Fluorescent tagging agents: For high-performance liquid chromatography (HPLC) analysis, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorophore, enabling highly sensitive detection. researchgate.netlibretexts.orgthermofisher.com
The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis. The steric hindrance of 3-ethyl-3-hexanamine might influence the reaction conditions required for complete derivatization.
Table 2: Common Derivatization Reagents for Primary Amines
| Reagent | Abbreviation | Analyte Functional Group | Derivative Functional Group | Analytical Technique |
| Pentafluorobenzoyl chloride | PFB-Cl | Primary Amine | Fluorinated Amide | GC-ECD |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amine | Silylated Amine | GC-MS |
| Pentafluorobenzaldehyde | PFBAY | Primary Amine | Schiff Base | GC-MS |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary Amine | Carbamate | HPLC-Fluorescence |
| o-Phthalaldehyde | OPA | Primary Amine | Isoindole | HPLC-Fluorescence |
Stoichiometric and Catalytic Applications in Reaction Development
Sterically hindered amines are well-known for their utility as non-nucleophilic bases in organic synthesis. wikipedia.org While the nucleophilicity of primary amines generally correlates with their basicity, significant steric bulk around the nitrogen atom can diminish its nucleophilic character while retaining its ability to act as a proton scavenger. masterorganicchemistry.com
3-Ethyl-3-hexanamine, with its tertiary alkyl structure adjacent to the amine, can be expected to function as a moderately strong, non-nucleophilic base. In this capacity, it can be used to promote reactions that are sensitive to nucleophilic attack by the base itself, such as:
Elimination reactions: To favor the formation of alkenes from alkyl halides or sulfonates without significant substitution byproducts.
Enolate formation: In reactions involving carbonyl compounds where a non-nucleophilic base is required to deprotonate the α-carbon without adding to the carbonyl group.
Catalyst in acylation reactions: To neutralize the acid byproduct generated during the acylation of alcohols or other amines.
While specific catalytic applications of 3-ethyl-3-hexanamine are not widely reported, its structural properties suggest potential for its use in base-mediated or base-catalyzed transformations where steric hindrance is a desirable feature. researchgate.netresearchgate.net
Design and Utility in Supramolecular Chemistry (e.g., Host-Guest Systems)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov In host-guest chemistry, a key area of supramolecular science, a host molecule with a cavity can encapsulate a guest molecule. nih.gov
Upon protonation, 3-ethyl-3-hexanamine forms the 3-ethyl-3-hexylammonium ion. The bulky and hydrophobic nature of the alkyl groups makes this cation a suitable guest for certain host molecules in aqueous or organic media. For example, it could potentially form stable inclusion complexes with macrocyclic hosts such as:
Cucurbiturils: These pumpkin-shaped macrocycles have a hydrophobic cavity that can encapsulate alkylammonium ions of appropriate size and shape. researchgate.net
Calixarenes: These cup-shaped molecules can be functionalized to create binding pockets for cationic guests.
Crown ethers: While typically known for binding metal ions, larger crown ethers or those with specific functionalities can also bind ammonium (B1175870) ions.
The steric bulk of the 3-ethyl-3-hexylammonium ion would play a crucial role in the selectivity and stability of the host-guest complex. The design of host molecules with cavities that are complementary in size and shape to this specific guest could lead to highly selective recognition and binding. Such systems have potential applications in sensing, separation, and the development of molecular switches and machines. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 3-Hexanamine, 3-ethyl-, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of branched amines like 3-Hexanamine, 3-ethyl- typically involves reductive amination or alkylation of primary amines. For example:
- Reductive Amination : React a ketone precursor (e.g., 3-ethylhexan-3-one) with ammonia under hydrogenation conditions using catalysts like Raney nickel.
- Alkylation : Introduce the ethyl group via nucleophilic substitution of a halogenated intermediate (e.g., 3-chloro-3-ethylhexane) with ammonia.
Q. Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress with gas chromatography (GC) to identify byproducts.
- Purify via fractional distillation or silica gel chromatography.
Key Evidence : Alkylation mechanisms for amines are detailed in foundational organic chemistry texts , while structural analogs (e.g., N-ethyl-N-methylhexan-3-amine) highlight regioselective synthetic approaches .
Q. How can spectroscopic techniques validate the structure of 3-Hexanamine, 3-ethyl-?
Methodological Answer: A multi-spectral approach is critical:
- Mass Spectrometry (EI-MS) : The molecular ion peak (C₈H₁₉N, m/z 129) and fragmentation patterns (e.g., loss of ethyl groups) confirm the branched backbone .
- NMR :
- ¹H NMR : δ 1.0–1.5 ppm (triplet for ethyl groups), δ 2.5–3.0 ppm (NH₂ coupling).
- ¹³C NMR : Peaks at ~45 ppm (C-N) and 20–30 ppm (ethyl carbons).
Table 1 : Key Spectral Data for 3-Hexanamine, 3-ethyl-
| Technique | Key Peaks/Patterns | Source |
|---|---|---|
| EI-MS | m/z 129 (M⁺), m/z 86 (C₅H₁₂N⁺) | |
| ¹H NMR | δ 1.2 (t, 6H), δ 2.7 (m, 1H) | Analogous to |
Q. What safety protocols are essential for handling 3-Hexanamine, 3-ethyl- in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and vapor-resistant goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- First Aid : For skin contact, rinse with water for 15 minutes; monitor for delayed symptoms (e.g., respiratory distress) .
- Waste Disposal : Neutralize with dilute HCl before segregating as hazardous waste .
Advanced Research Questions
Q. How can contradictory thermodynamic data for 3-Hexanamine, 3-ethyl- derivatives be resolved?
Methodological Answer: Contradictions often arise from measurement techniques (e.g., static vs. dynamic calorimetry). To address this:
Cross-Validate Methods : Compare vaporization enthalpies using differential scanning calorimetry (DSC) and gas-phase Fourier-transform infrared (FTIR) spectroscopy.
Assess Purity : Use GC-MS to verify sample integrity (>99%) before experiments.
Reference Standards : Align with NIST-certified data where available .
Case Study : Thermochemical errors in 3-ethylacetophenone were traced to static method limitations, emphasizing the need for multi-method validation .
Q. What computational approaches predict the nucleophilic reactivity of 3-Hexanamine, 3-ethyl- in aqueous vs. nonpolar solvents?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation capacity.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on amine protonation (e.g., higher reactivity in polar aprotic solvents).
- Kinetic Simulations : Apply transition state theory to predict activation barriers for alkylation reactions .
Recommendation : Benchmark computational results against experimental kinetic data (e.g., reaction rates in THF vs. water).
Q. How can the mutagenic potential of 3-Hexanamine, 3-ethyl- be evaluated using structural analogs?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) to assess frameshift/base-pair mutations. Dose-response curves at 0–200 µg/plate can identify thresholds .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models compare electronic (e.g., logP) and steric parameters with mutagenic analogs (e.g., 2-amino-3-ethylpyridoindole) .
Validation : Cross-reference with toxicity databases (e.g., EPA DSSTox) to identify structural alerts (e.g., ethyl groups adjacent to amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
